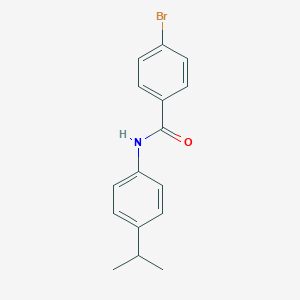![molecular formula C27H16N2O4 B401178 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401178.png)
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is a complex organic compound with the molecular formula C27H16N2O4 and a molecular weight of 432.42694 . This compound is characterized by its unique structure, which includes a benzonitrile group and a phenoxy-isoindole moiety. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile involves multiple steps. One common method includes the reaction of 4-nitrophthalonitrile with phenol in the presence of a base to form 4-nitrophenoxyphthalonitrile. This intermediate is then reduced to 4-aminophenoxyphthalonitrile, which undergoes cyclization to form the isoindole structure. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
4-(4-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenoxy)-benzonitrile: This compound has a similar structure but includes a nitro group instead of a phenoxy group.
2-(4-{4-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]phenoxy}phenyl)-5-nitro-1H-isoindole-1,3(2H)-dione: Another structurally related compound with additional phenoxy and nitro groups.
Uniqueness
4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C27H16N2O4 |
|---|---|
分子量 |
432.4g/mol |
IUPAC名 |
4-[4-(1,3-dioxo-5-phenoxyisoindol-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C27H16N2O4/c28-17-18-6-10-21(11-7-18)32-22-12-8-19(9-13-22)29-26(30)24-15-14-23(16-25(24)27(29)31)33-20-4-2-1-3-5-20/h1-16H |
InChIキー |
AQMKLXSQQHTPPR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401097.png)







![1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine](/img/structure/B401109.png)





